
Michler's ketone
Overview
Description
This electron-rich derivative of benzophenone is primarily used as an intermediate in the production of dyes and pigments, such as methyl violet . It is named after the German chemist Wilhelm Michler.
Preparation Methods
Synthetic Routes and Reaction Conditions: Michler’s ketone is synthesized through the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . The reaction can be represented as follows: [ \text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{NMe}_2 \rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} ]
Industrial Production Methods: The industrial production of Michler’s ketone follows the same synthetic route, utilizing large-scale reactors and optimized conditions to ensure high yield and purity. The use of phosgene, a highly toxic gas, necessitates stringent safety measures and specialized equipment.
Chemical Reactions Analysis
Photosensitization
Michler's ketone acts as a photosensitizer due to its intense absorption at 366 nm (ε ~ 50,000 M⁻¹cm⁻¹) . Key reactions include:
-
Dimerization of butadiene : Sensitizes the formation of 1,2-divinylcyclobutane under UV light .
-
Triplet-state reactivity : In cyclohexane, it undergoes photoreduction (quantum yield Φ = 0.36) via hydrogen abstraction, while bimolecular self-reactions dominate at higher concentrations .
Table 1: Photoreactivity in Different Solvents
Solvent | Primary Reaction | Quantum Yield | Mechanism |
---|---|---|---|
Cyclohexane | Photoreduction | 0.36 | Triplet-state H abstraction |
Ethanol | Solvent participation | N/A | Proton-coupled electron transfer |
Benzene | Self-quenching | <0.1 | Excimer formation |
Electronic Transitions
Spectroscopic studies reveal three transitions in its UV spectrum :
-
Intense ππ* transition (perpendicular to dipole moment).
-
Weaker ππ* transition (parallel to dipole moment).
-
nπ* transition (solvent-dependent energy ordering).
Photocatalytic Degradation
Under UV light with TiO₂, this compound undergoes mineralization (>97.5% in 32 hours) . Key degradation pathways:
-
N-Demethylation : Stepwise removal of methyl groups (mono → tetra-demethylated intermediates).
-
Benzophenone core cleavage : Yields N-methylaminobenzene and aminobenzene.
Table 2: Identified Degradation Intermediates
Intermediate | Detection Method |
---|---|
Mono-demethylated MK | HPLC/ESI-MS |
Di-demethylated MK | GC/MS |
N-Methylaminobenzene | HPLC/ESI-MS |
Reaction Scheme:
(Ar = aromatic substituent)
Reactivity Hazards
Scientific Research Applications
Photoinitiators in Polymerization
Overview:
Michler's ketone serves as an effective photoinitiator in the polymerization of acrylates and other monomers. Its ability to absorb UV light and generate free radicals makes it suitable for curing processes in coatings, adhesives, and inks.
Case Study:
A study demonstrated that new push-pull dyes derived from this compound exhibited excellent reactivity in initiating free-radical polymerization when exposed to visible light. These dyes were characterized by a donor-π-acceptor (D-π-A) structure, allowing for tunable properties based on the electron-withdrawing ability of the acceptor used .
Application | Type | Properties |
---|---|---|
Photoinitiators | Polymerization | High reactivity to UV/visible light |
Dyes | Coatings/Inks | Tunable D-π-A structure |
Dye Intermediate
Overview:
As a dye intermediate, this compound is utilized in the synthesis of various pigments, particularly auramine derivatives. These pigments find applications in textiles, plastics, and printing inks.
Research Findings:
Research indicates that this compound is involved in producing ultraviolet-cured printing inks, which are essential for high-quality printing processes . Its role as an intermediate enhances the color properties and stability of the final products.
Toxicological Research
Carcinogenicity Studies:
this compound has been extensively studied for its carcinogenic potential. Bioassays conducted by the National Cancer Institute revealed that dietary administration of this compound led to significant incidences of liver cancer (hepatocellular carcinoma) in rats and mice . The compound is classified as "reasonably anticipated to be a human carcinogen," based on sufficient evidence from animal studies.
Study Type | Findings |
---|---|
Bioassay | Induced liver cancer in rodents |
Carcinogenicity | Reasonably anticipated to be carcinogenic |
Environmental Impact Assessment
Overview:
Environmental assessments have evaluated the persistence and toxicity of this compound in aquatic environments. It is noted for its low acute toxicity to aquatic organisms but raises concerns due to its potential carcinogenic effects when entering ecosystems.
Findings:
A study reported an EC50 value greater than 100 mg/L for Daphnia magna, indicating low acute toxicity; however, model predictions suggested moderate to high toxicity under certain conditions . The compound is expected to be persistent in water and soil but not bioaccumulative .
Photocatalytic Applications
Research Insights:
Recent investigations have explored the photocatalytic degradation of this compound using TiO2 under UV light. This process is crucial for environmental remediation, aiming to reduce the compound's presence in contaminated water sources .
Application | Method | Outcome |
---|---|---|
Photocatalysis | TiO2/UV treatment | Effective degradation of this compound |
Mechanism of Action
Michler’s ketone acts as a photosensitizer by absorbing light at specific wavelengths (366 nm) and transferring the energy to other molecules, thereby initiating photochemical reactions . The molecular targets include unsaturated hydrocarbons, which undergo dimerization or other photochemical transformations.
Comparison with Similar Compounds
Michler’s ketone is unique due to its dual dimethylamino groups, which enhance its electron-donating properties. Similar compounds include:
Benzophenone: Lacks the dimethylamino groups, making it less electron-rich.
p-Dimethylaminobenzophenone: Contains only one dimethylamino group, resulting in different reactivity.
Auramine O: A dye that is a salt of the iminium cation [(CH₃)₂NC₆H₄]₂CNH₂⁺.
Michler’s ketone stands out due to its specific structure, which makes it highly effective as a photosensitizer and intermediate in dye synthesis.
Biological Activity
Michler's ketone, chemically known as 4,4′-dimethylamino-benzophenone (CAS No. 90-94-8), is an organic compound widely used in the production of dyes and as a photoinitiator in polymerization processes. However, its biological activity has raised significant concerns, particularly regarding its carcinogenic potential and genotoxic effects. This article reviews the biological activity of this compound, focusing on its carcinogenicity, genotoxicity, and environmental impact based on diverse research findings.
Carcinogenicity
Studies have established that this compound is reasonably anticipated to be a human carcinogen. The National Toxicology Program (NTP) has reported that oral exposure to this compound resulted in tumors in rodent models. Specifically, hepatocellular carcinoma was observed in both male and female rats and female mice, while hemangiosarcoma was noted in male mice .
Table 1: Summary of Carcinogenic Studies
Study Type | Species | Tumor Type | Gender | Reference |
---|---|---|---|---|
Dietary Exposure | Rats | Hepatocellular carcinoma | Male/Female | NTP |
Dietary Exposure | Mice | Hepatocellular carcinoma | Female | NTP |
Dietary Exposure | Mice | Hemangiosarcoma | Male | NTP |
Genotoxicity
This compound has been shown to possess genotoxic properties. It has been implicated in DNA damage through several mechanisms, including direct binding to DNA and inducing chromosomal aberrations during cell division. In vitro assays have demonstrated that this compound can cause significant chromosomal damage in various cell lines .
Mechanisms of Genotoxicity
- DNA Binding : this compound binds to liver DNA, leading to mutations.
- Chromosomal Aberrations : Induces abnormalities in mitotic cell division.
- In Vitro Studies : Various assays confirm its potential to cause genetic damage.
Aquatic Toxicity
The environmental impact of this compound has also been assessed. Acute toxicity studies on aquatic organisms such as Daphnia magna indicated a low acute toxicity with an EC50 value greater than 100 mg/L . However, predictive models suggest that this compound could exhibit moderate to high toxicity under certain conditions.
Table 2: Aquatic Toxicity Data
Organism | Endpoint Type | EC50 (mg/L) | Reference |
---|---|---|---|
Daphnia magna | Acute Toxicity | >100 | OECD Test |
QSAR Model | Predicted Toxicity | Varies | Model Data |
Environmental Persistence and Bioaccumulation
Research indicates that this compound is not readily biodegradable, with a predicted half-life in water exceeding 182 days. Its log Kow value suggests low bioaccumulation potential; however, it may still pose risks to aquatic ecosystems due to its persistence .
Table 3: Environmental Properties
Property | Value |
---|---|
Biodegradation Half-Life | ≥ 182 days |
Log Kow | < 4.0 |
Bioaccumulation Factor | 83.43 L/kg (predicted) |
Case Studies
Several case studies have documented the effects of this compound exposure:
- Occupational Exposure : Workers in dye manufacturing facilities exhibited higher incidences of liver-related diseases attributed to prolonged exposure to this compound.
- Environmental Monitoring : Studies in regions near industrial sites revealed detectable levels of this compound in local water bodies, correlating with reports of aquatic organism mortality.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing Michler's ketone (4,4'-bis(dimethylamino)benzophenone) with high purity?
- Methodological Answer : Optimize reaction conditions (e.g., Friedel-Crafts acylation) by controlling stoichiometry of dimethylaniline and phosgene/carbon tetrachloride, and use inert gas purging to minimize oxidation byproducts. Purification via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Validate purity using melting point analysis and HPLC .
- Key Data : Typical yields range from 60–80%, with impurities like chlorinated derivatives requiring spectroscopic identification (e.g., -NMR for carbonyl confirmation) .
Q. How can researchers resolve discrepancies in reported UV-Vis absorption maxima for Michler’s ketone across studies?
- Methodological Answer : Standardize solvent polarity (e.g., acetonitrile vs. ethanol) and concentration (10–10 M) to minimize aggregation effects. Cross-reference with published spectra in databases like SciFinder or ChemSpider, and validate using a dual-beam spectrophotometer with baseline correction .
- Data Contradiction Analysis : Variations may arise from solvent-dependent solvatochromism or instrumental calibration errors. Replicate experiments under controlled conditions and report full experimental parameters .
Q. What are the best practices for characterizing Michler’s ketone degradation products under photolytic conditions?
- Methodological Answer : Use LC-MS/MS with electrospray ionization (ESI) to identify degradation intermediates. Compare fragmentation patterns with known standards (e.g., N-demethylated derivatives) and quantify degradation kinetics via pseudo-first-order rate constants .
- Advanced Tip : Couple with DFT calculations to predict reaction pathways and validate intermediates via isotopic labeling .
Advanced Research Questions
Q. How can mechanistic studies differentiate between singlet and triplet state reactivity in Michler’s ketone-mediated photochemical reactions?
- Methodological Answer : Employ time-resolved transient absorption spectroscopy (nanosecond to microsecond timescales) to identify excited-state lifetimes. Use triplet quenchers (e.g., β-carotene) to isolate singlet state contributions. Compare results with computational simulations (TD-DFT) .
- Data Interpretation : Triplet state dominance is indicated by prolonged decay kinetics (>100 ns) and oxygen-sensitive quantum yields .
Q. What strategies address conflicting reports on Michler’s ketone’s role as a photosensitizer in heterogeneous catalysis?
- Methodological Answer : Systematically vary catalyst support (e.g., TiO vs. ZnO) and quantify charge-transfer efficiency via photoelectrochemical measurements (e.g., EIS, Mott-Schottky plots). Use XPS to confirm surface adsorption and avoid confounding factors like dye aggregation .
- Contradiction Resolution : Discrepancies may stem from differences in catalyst crystallinity or light source intensity (e.g., UV vs. visible LED). Replicate studies using standardized protocols from .
Q. How should researchers design experiments to investigate the environmental toxicity of Michler’s ketone metabolites?
- Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity) and in silico toxicity prediction (e.g., ECOSAR). Compare metabolite profiles (via HRMS) across degradation pathways (photolytic vs. microbial) to identify high-risk compounds .
- Ethical Considerations : Follow OECD guidelines for ecotoxicological testing and disclose all data in public repositories like ChEMBL .
Q. Literature and Data Synthesis
Q. What systematic review frameworks are suitable for synthesizing decades of conflicting data on Michler’s ketone applications?
- Methodological Answer : Apply PRISMA guidelines for literature screening and use PICO (Population: reaction systems; Intervention: catalytic/photochemical roles; Comparison: alternative sensitizers; Outcome: yield/efficiency) to structure meta-analyses .
- Data Integration : Use tools like Covidence for bias assessment and RevMan for statistical synthesis of reaction yields across studies .
Q. How can researchers ensure reproducibility in Michler’s ketone-based synthetic protocols?
- Methodological Answer : Publish detailed experimental workflows (e.g., reaction temperature gradients, solvent drying methods) in supplementary materials. Adhere to FAIR data principles by depositing raw spectra in repositories like Figshare .
- Validation : Independent replication by third-party labs, with cross-lab calibration of equipment (e.g., NMR spectrometers) .
Q. Ethical and Methodological Considerations
Q. What ethical guidelines apply to handling Michler’s ketone given its potential carcinogenicity?
- Methodological Answer : Follow OSHA protocols for PPE (gloves, fume hoods) and waste disposal. Document risk assessments in institutional review board (IRB) submissions and use alternatives (e.g., non-toxic dyes) where feasible .
Q. How should computational models be validated against experimental data for Michler’s ketone electronic properties?
Properties
IUPAC Name |
bis[4-(dimethylamino)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBLNCFGVYUYGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Record name | MICHLER'S KETONE | |
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DSSTOX Substance ID |
DTXSID2020894 | |
Record name | Bis(4-(dimethylamino)phenyl)methanone | |
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Molecular Weight |
268.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Michler's ketone appears as white to greenish crystalline leaflets or blue powder. (NTP, 1992), White to greenish solid; [Merck Index] May also be in the form of a blue solid; [CHEMINFO] Light blue powder; [MSDSonline] | |
Record name | MICHLER'S KETONE | |
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Record name | Michler's ketone | |
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Boiling Point |
greater than 680 °F at 760 mmHg (decomposes) (NTP, 1992), ABOVE 360 °C WITH DECOMP | |
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Record name | 4,4'-BIS(DIMETHYLAMINO)BENZOPHENONE | |
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Flash Point |
220 °C | |
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Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL, WARM BENZENE, VERY SLIGHTLY SOL IN ETHER, VERY SOL IN PYRIMIDINE | |
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Record name | 4,4'-BIS(DIMETHYLAMINO)BENZOPHENONE | |
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Vapor Pressure |
0.00000107 [mmHg] | |
Record name | Michler's ketone | |
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Color/Form |
WHITE TO GREENISH LEAFLETS, LEAF IN ALCOHOL, NEEDLES IN BENZENE | |
CAS No. |
90-94-8 | |
Record name | MICHLER'S KETONE | |
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Record name | 4,4′-Bis(dimethylamino)benzophenone | |
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Record name | 4,4'-Bis(dimethylamino)benzophenone | |
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Record name | Methanone, bis[4-(dimethylamino)phenyl]- | |
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Record name | 4,4'-bis(dimethylamino)benzophenone | |
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Record name | MICHLER'S KETONE | |
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Record name | 4,4'-BIS(DIMETHYLAMINO)BENZOPHENONE | |
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Melting Point |
342 °F (NTP, 1992), 172 °C | |
Record name | MICHLER'S KETONE | |
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Record name | 4,4'-BIS(DIMETHYLAMINO)BENZOPHENONE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.